molecular formula C10H10ClNO4 B8668923 Ethyl 2-(5-chloro-2-nitrophenyl)acetate

Ethyl 2-(5-chloro-2-nitrophenyl)acetate

Cat. No.: B8668923
M. Wt: 243.64 g/mol
InChI Key: CAVIDEZCVXRIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloro-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-nitrophenyl)acetate

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3

InChI Key

CAVIDEZCVXRIRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-Chloro-2-nitro-phenyl)-malonic acid diethyl ester (10.3 g, 32.6 mmol) in DMSO (200 mL) containing LiCl (2.9 g, 68.4 mmol) and water (0.6 mL, 33.3 mmol) was set stirring and heated to 100° C. After 5 h the mixture was cooled to room temperature and added to water (750 mL). The product was extracted with two portions of EtOAc. The organics were combined, washed with water, dried (MgSO4) and evaporated to give 5.9 g (75%) of a clear yellow oil. TLC (silica, 25% EtOAc/hexanes): Rf=0.50. 1H NMR (400 MHz, CDCl3): 8.21 (d, J=8.8 Hz, 1H), 7.56 (dd, J=8.8, 2.3 Hz, 2H), 7.47 (d, J=2.3 Hz, 1H), 4.30 (q, J=7.2 Hz, 2H), 4.12 (s, 2H), 1.38 (t, J=7.1 Hz, 3H).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
75%

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